molecular formula C21H24ClN3O8 B2937545 N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate CAS No. 1351657-93-6

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2937545
CAS RN: 1351657-93-6
M. Wt: 481.89
InChI Key: UWNJPTVMVABGSM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H24ClN3O8 and its molecular weight is 481.89. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of novel heterocyclic compounds derived from specific chemical precursors, highlighting the compound's role in creating new molecules with potential anti-inflammatory and analgesic properties. For instance, a study by Abu‐Hashem et al. (2020) elaborates on synthesizing new derivatives with significant inhibitory activity on cyclooxygenase enzymes and notable analgesic and anti-inflammatory effects, showcasing the compound's utility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidepressant and Antianxiety Activities

Another research focus has been the compound's potential in treating mental health disorders. Kumar et al. (2017) synthesized novel derivatives and assessed their antidepressant and antianxiety effects, demonstrating significant activity in reducing immobility times in behavioral tests and showing notable antianxiety properties (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Environmental and Biological Interactions

The environmental fate and biological interactions of chloroacetamide herbicides, including derivatives similar to the compound , have been extensively studied. Research by Weber and Peter (1982) on the adsorption, bioactivity, and soil tests for related compounds contributes to understanding how these chemicals behave in agricultural settings and their effects on soil and plant systems (Weber & Peter, 1982).

Comparative Metabolic Studies

Coleman et al. (2000) conducted comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of these compounds, highlighting the importance of understanding species-specific metabolism for safety assessments (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4.C2H2O4/c1-26-17-5-4-14(20)11-15(17)21-19(25)13-23-8-6-22(7-9-23)12-16(24)18-3-2-10-27-18;3-1(4)2(5)6/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNJPTVMVABGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate

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